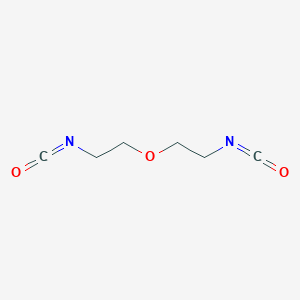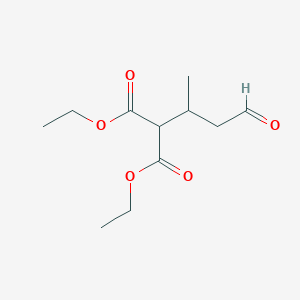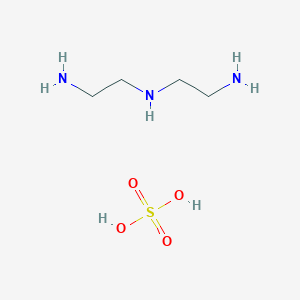
N'-(2-aminoethyl)ethane-1,2-diamine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;sulfuric acid is a chemical compound that consists of N’-(2-aminoethyl)ethane-1,2-diamine and sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless liquid with a strong amine odor and is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-aminoethyl)ethane-1,2-diamine can be synthesized through the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, N’-(2-aminoethyl)ethane-1,2-diamine is produced by reacting ethylenediamine with ethylene oxide in large reactors. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. Sulfuric acid is added to the purified N’-(2-aminoethyl)ethane-1,2-diamine to form the final compound.
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous solutions at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in alcoholic solvents at low temperatures.
Substitution: Halogens or other electrophiles; reactions are conducted in organic solvents under reflux conditions.
Major Products Formed
Oxidation: Produces corresponding amine oxides.
Reduction: Yields primary or secondary amines.
Substitution: Forms substituted amines or other derivatives.
Scientific Research Applications
N’-(2-aminoethyl)ethane-1,2-diamine;sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: Similar structure but lacks the sulfuric acid component.
Triethylenetetramine: Contains an additional ethylene group compared to N’-(2-aminoethyl)ethane-1,2-diamine.
Ethylenediamine: A simpler compound with only two amine groups.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;sulfuric acid is unique due to the presence of both the amine groups and the sulfuric acid component. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
25723-53-9 |
|---|---|
Molecular Formula |
C4H15N3O4S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C4H13N3.H2O4S/c5-1-3-7-4-2-6;1-5(2,3)4/h7H,1-6H2;(H2,1,2,3,4) |
InChI Key |
VZQUTURNYWFAKR-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCN)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


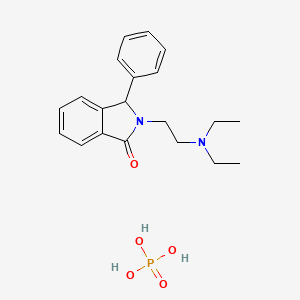

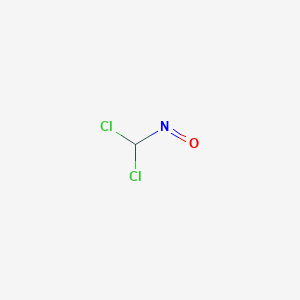
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
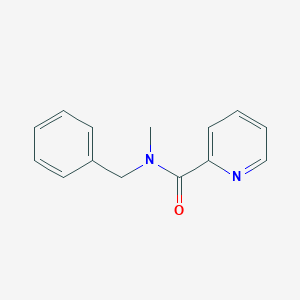
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
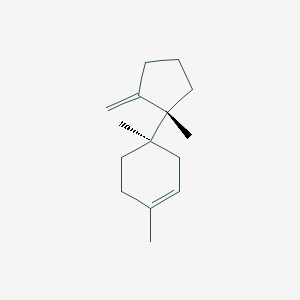
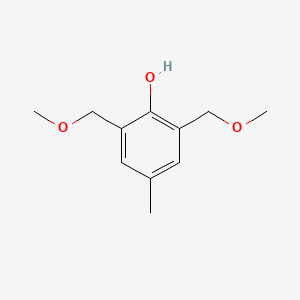
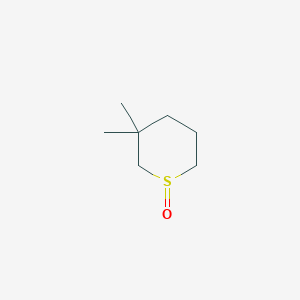

![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)
